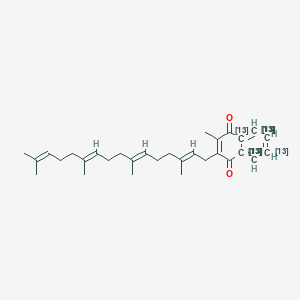

Menaquinone-4-13C6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H40O2 |

|---|---|

Molecular Weight |

450.6 g/mol |

IUPAC Name |

2-methyl-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]naphthalene-1,4-dione |

InChI |

InChI=1S/C31H40O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3/b23-14+,24-16+,25-20+/i7+1,8+1,18+1,19+1,28+1,29+1 |

InChI Key |

DKHGMERMDICWDU-REGRVCIBSA-N |

Isomeric SMILES |

CC1=C(C(=O)[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Purity of Menaquinone-4-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity of Menaquinone-4-¹³C₆ (MK-4-¹³C₆), a crucial tool in vitamin K research. This document details a proposed synthetic pathway, experimental protocols for synthesis and analysis, and explores the key signaling pathways where MK-4 is involved.

Introduction to Menaquinone-4

Menaquinone-4 (MK-4), a subtype of vitamin K₂, plays a vital role in various physiological processes, including blood coagulation, bone metabolism, and the regulation of inflammation.[1] It is the predominant form of vitamin K in animal tissues and is synthesized endogenously from dietary phylloquinone (vitamin K₁) or other menaquinones through the removal of the side chain to form menadione, which is then prenylated with a geranylgeranyl group.[2] The use of isotopically labeled MK-4, such as Menaquinone-4-¹³C₆, is invaluable for tracer studies in metabolism, pharmacokinetics, and as an internal standard for quantitative analysis by mass spectrometry.[3]

Synthesis of Menaquinone-4-¹³C₆

While Menaquinone-4-¹³C₆ is commercially available, detailed synthetic protocols are not readily found in peer-reviewed literature. This guide proposes a plausible synthetic route based on established organic chemistry principles for the synthesis of menaquinones and related naphthoquinone derivatives. The proposed synthesis involves two main stages:

-

Synthesis of Menadione-¹³C₆: The ¹³C₆-labeled naphthoquinone ring is the core of the target molecule.

-

Alkylation with Geranylgeranyl Bromide: Attachment of the isoprenoid side chain to the labeled menadione core.

A general workflow for this proposed synthesis is outlined below.

References

- 1. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of Human Pregnane X Receptor Activators Identified from a Screening of the Tox21 Compound Library - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Menaquinone-4 Suppresses Lipopolysaccharide-Induced Inflammation in MG6 Mouse Microglia-Derived Cells by Inhibiting the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Menaquinone-4-13C6: Properties, Analysis, and Biological Roles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menaquinone-4 (MK-4), a vital member of the vitamin K2 family, plays a crucial role in various physiological processes, including bone metabolism and the regulation of inflammation. Its isotopically labeled form, Menaquinone-4-13C6, serves as an indispensable tool in biomedical research, particularly in pharmacokinetic and metabolic studies. The incorporation of six stable carbon-13 isotopes allows for precise quantification and tracing of MK-4 in complex biological matrices, making it an invaluable internal standard for mass spectrometry-based analytical methods. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its quantification, and an exploration of its known biological signaling pathways.

Physical and Chemical Properties

This compound is a yellow powder that is stable under recommended storage conditions.[1][2] Due to the nature of isotopic labeling, its physical and chemical properties are nearly identical to those of its unlabeled counterpart, Menaquinone-4.

| Property | Value | Reference |

| Molecular Formula | 13C6C25H40O2 | [1] |

| Molecular Weight | 450.60 g/mol | [1] |

| Appearance | Yellow powder | [1] |

| Melting Point | ~35 °C (for unlabeled Menaquinone-4) | |

| Boiling Point | Not available (likely decomposes) | |

| Solubility | Soluble in Chloroform (~100 mg/mL for unlabeled MK-4) and DMSO. | |

| Storage | Store at -20°C, protected from light. | |

| Isotopic Purity | ≥99 atom % 13C | |

| Chemical Purity | ≥95% |

Experimental Protocols

Synthesis and Purification of this compound

Detailed, publicly available protocols for the specific synthesis of this compound are scarce. However, the general synthesis of menaquinone derivatives involves several established strategies. A common approach is the Friedel-Crafts alkylation of a protected menadione (vitamin K3) precursor with a suitable isoprenoid side chain. For isotopically labeled variants, the 13C atoms are typically incorporated into the naphthoquinone ring structure during the synthesis of the menadione precursor.

General Synthetic Strategy:

-

Synthesis of 13C-labeled Menadione: This involves multi-step organic synthesis starting from commercially available 13C-labeled precursors.

-

Synthesis of the Geranylgeranyl Side Chain: The four-isoprenoid unit side chain is synthesized separately.

-

Coupling Reaction: The 13C-labeled menadione is coupled with the geranylgeranyl side chain, often via a Grignard reaction or other organometallic coupling methods.

-

Deprotection and Oxidation: Removal of protecting groups and oxidation yields the final this compound product.

Purification:

Purification of menaquinones is typically achieved through a combination of chromatographic techniques. Due to their lipophilic nature, normal-phase chromatography on silica gel or reversed-phase high-performance liquid chromatography (HPLC) are commonly employed. A general purification workflow is as follows:

Quantitative Analysis using LC-MS/MS

This compound is primarily used as an internal standard for the accurate quantification of Menaquinone-4 in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation (Human Plasma):

-

Spiking: To 200 µL of human plasma, add a known amount of this compound solution in a suitable organic solvent (e.g., ethanol or isopropanol).

-

Protein Precipitation: Add 400 µL of cold ethanol or acetonitrile to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for the LC-MS/MS analysis.

Liquid Chromatography Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is used to elute the analytes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+) or atmospheric pressure chemical ionization (APCI).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Menaquinone-4: Precursor ion (m/z) -> Product ion (m/z)

-

This compound: Precursor ion (m/z) -> Product ion (m/z) (shifted by +6 Da)

-

Quantification:

The concentration of Menaquinone-4 in the sample is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing it to a calibration curve prepared with known concentrations of unlabeled Menaquinone-4 and a fixed concentration of the internal standard.

Signaling Pathways

Menaquinone-4 has been shown to be involved in several key signaling pathways, highlighting its diverse biological functions beyond its traditional role in blood coagulation.

Pregnane X Receptor (PXR) Activation

Menaquinone-4 acts as a ligand for the Pregnane X Receptor (PXR), a nuclear receptor that plays a critical role in xenobiotic and endobiotic metabolism and inflammation. Activation of PXR by MK-4 leads to the regulation of target genes involved in detoxification and anti-inflammatory responses.

Inhibition of NF-κB Signaling

Menaquinone-4 has been demonstrated to possess anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and other inflammatory mediators. By inhibiting this pathway, MK-4 can attenuate inflammatory responses.

Conclusion

This compound is a critical tool for researchers in the fields of nutrition, pharmacology, and medicine. Its well-defined physical and chemical properties, coupled with its utility as an internal standard, enable precise and accurate quantification of Menaquinone-4 in biological systems. Understanding its role in key signaling pathways, such as PXR activation and NF-κB inhibition, provides valuable insights into the broader physiological functions of vitamin K2 and opens avenues for further investigation into its therapeutic potential. This guide serves as a foundational resource for professionals seeking to utilize this compound in their research endeavors.

References

Menaquinone-4-13C6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Menaquinone-4-13C6 (MK-4-13C6), a stable isotope-labeled form of Menaquinone-4 (Vitamin K2). This document is intended for researchers, scientists, and drug development professionals, offering key physicochemical data, a detailed experimental protocol for its use as an internal standard, and an exploration of the signaling pathways of its unlabeled analogue, Menaquinone-4.

Physicochemical Properties of this compound

This compound is a valuable tool in metabolic and pharmacokinetic research, primarily utilized as an internal standard for the accurate quantification of Menaquinone-4 in biological matrices by mass spectrometry.[1] Its physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | A specific CAS number for the 13C6 labeled version is not consistently provided; the unlabeled CAS is 863-61-6. | N/A |

| Molecular Formula | C₂₅¹³C₆H₃₆O₂ | [1] |

| Molecular Weight | 450.60 g/mol | |

| Appearance | Solid at room temperature | [1] |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |

| Solubility | Soluble in DMSO and other organic solvents. | [1] |

Experimental Protocol: Quantification of Menaquinone-4 using this compound Internal Standard by LC-MS/MS

The following protocol is a representative method for the quantification of Menaquinone-4 in human serum using this compound as an internal standard. This method is based on established protocols for the analysis of menaquinones by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Reagents

-

Menaquinone-4 (analytical standard)

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Isopropanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

-

Human serum (blank)

Preparation of Standard and Internal Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare primary stock solutions of Menaquinone-4 and this compound by dissolving the appropriate amount of each compound in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of Menaquinone-4 by serial dilution of the primary stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

-

Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) by diluting the primary stock solution with methanol.

Sample Preparation (Protein Precipitation)

-

To 100 µL of serum sample, standard, or quality control, add 200 µL of the this compound internal standard working solution.

-

Vortex for 30 seconds to mix.

-

Add 600 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. Optimization may be required based on the specific instrumentation used.

| Parameter | Condition |

| LC System | UPLC or HPLC system |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Methanol/Isopropanol (1:1, v/v) |

| Gradient | Start with 80% B, increase to 100% B over 5 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Menaquinone-4: m/z 445.3 → 187.1This compound: m/z 451.3 → 193.1 |

| Collision Energy | Optimized for each transition |

Data Analysis

Quantification is performed by constructing a calibration curve from the peak area ratio of Menaquinone-4 to this compound versus the concentration of the Menaquinone-4 standards. The concentration of Menaquinone-4 in unknown samples is then determined from this curve.

Signaling Pathways of Menaquinone-4

Menaquinone-4 (MK-4) is not only a vital cofactor in the carboxylation of vitamin K-dependent proteins but also acts as a signaling molecule that regulates gene expression, particularly in bone metabolism. A key mechanism involves its function as a ligand for the steroid and xenobiotic receptor (SXR), also known as the pregnane X receptor (PXR).

SXR/PXR-Mediated Gene Regulation

MK-4 binds to and activates SXR, a nuclear receptor that plays a crucial role in xenobiotic metabolism and bone homeostasis. This activation leads to the transcriptional regulation of various target genes.

Caption: SXR/PXR signaling pathway activated by Menaquinone-4.

Upon entering the cell, MK-4 translocates to the nucleus and binds to the SXR receptor. This ligand-receptor complex then forms a heterodimer with the retinoid X receptor (RXR). The SXR/RXR heterodimer binds to specific response elements in the promoter regions of target genes, thereby modulating their transcription.

Experimental Workflow for Gene Expression Analysis

The effect of MK-4 on gene expression can be investigated using quantitative real-time PCR (qRT-PCR). The following diagram outlines a typical workflow.

Caption: Experimental workflow for analyzing MK-4 induced gene expression.

This workflow allows for the quantification of changes in the mRNA levels of specific genes in response to MK-4 treatment, providing insights into its regulatory functions.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of Menaquinone-4 in complex biological samples. Its use as an internal standard in LC-MS/MS-based methods is crucial for pharmacokinetic and metabolic studies. Furthermore, understanding the signaling pathways of Menaquinone-4, particularly its role as a ligand for the SXR/PXR nuclear receptor, opens avenues for research into its therapeutic potential, especially in the context of bone health and osteoporosis. This guide provides a foundational resource for researchers and professionals working with this important molecule.

References

The Biological Role of Menaquinone-4 in Metabolic Pathways: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Menaquinone-4 (MK-4), a key subtype of vitamin K2, is emerging as a critical signaling molecule and enzymatic cofactor with pleiotropic effects extending far beyond its classical role in blood coagulation. While its function in the γ-carboxylation of vitamin K-dependent proteins (VKDPs) for bone and cardiovascular health is well-established, recent evidence has illuminated its involvement in diverse metabolic pathways, including glucose homeostasis, steroidogenesis, mitochondrial bioenergetics, and the regulation of inflammation. This technical guide provides an in-depth review of the core biological roles of MK-4 in metabolic regulation, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing complex pathways to support advanced research and drug development initiatives.

Introduction to Menaquinone-4 (MK-4)

Vitamin K is a family of fat-soluble vitamins essential for human health. The two primary natural forms are phylloquinone (vitamin K1), found in plants, and menaquinones (vitamin K2), which are a series of compounds with varying side-chain lengths.[1] Menaquinone-4 (MK-4) is a unique and predominant form of vitamin K2 found in extrahepatic tissues such as the brain, pancreas, and kidneys.[2][3] Unlike other menaquinones (e.g., MK-7, MK-9) which are primarily of bacterial origin, MK-4 can be synthesized endogenously in animal tissues from dietary phylloquinone or menadione (vitamin K3).[2][4] This conversion is catalyzed by the enzyme UbiA prenyltransferase-containing domain 1 (UBIAD1), highlighting a conserved pathway for generating this vital molecule. This guide explores the multifaceted roles of MK-4 in key metabolic processes.

Core Function: The Vitamin K Cycle and γ-Carboxylation

The canonical function of all vitamin K forms, including MK-4, is to serve as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational modification of specific glutamate (Glu) residues into γ-carboxyglutamate (Gla) residues on vitamin K-dependent proteins (VKDPs). This carboxylation is critical for the biological activity of VKDPs, enabling them to bind calcium ions and interact with phospholipids on cell surfaces.

The process is sustained by the vitamin K cycle, a salvage pathway that regenerates the active, reduced form of vitamin K (hydroquinone) from its oxidized form (epoxide). This cycle is potently inhibited by warfarin, an anticoagulant that targets the vitamin K epoxide reductase (VKOR) enzyme.

Caption: The Vitamin K cycle, essential for protein γ-carboxylation.

Role in Bone Metabolism

MK-4 is crucial for maintaining bone quality and has been approved as a therapeutic agent for osteoporosis in several countries. Its primary role in bone is the γ-carboxylation of osteocalcin (OC), a protein synthesized by osteoblasts. Carboxylated osteocalcin (cOC) promotes bone mineralization, whereas undercarboxylated osteocalcin (ucOC) is associated with lower bone mineral density and increased fracture risk.

Beyond carboxylation, MK-4 has been shown to promote bone formation by stimulating osteoblast differentiation and upregulating bone marker genes, while simultaneously inhibiting osteoclast activity and bone resorption.

Quantitative Data on MK-4 and Bone Metabolism

| Parameter | Study Population | MK-4 Dosage | Duration | Key Finding(s) | Reference(s) |

| Serum ucOC | 20 elderly women with osteoporosis | 45 mg/day | 2 weeks | Significant reduction in serum ucOC within 2 weeks. | |

| Serum ucOC & cOC | 15 healthy young males | 600-1500 µ g/day | 5 weeks (dose escalation) | ucOC significantly decreased at ≥600 µ g/day ; cOC significantly increased at ≥900 µ g/day . | |

| %ucOC | 29 postmenopausal women with fractures | 0.5, 5, 45 mg/day | 9 weeks (dose escalation) | 5 mg/day was sufficient to reduce %ucOC to levels of healthy pre-menopausal women, with no additional benefit at 45 mg/day. | |

| Bone Turnover Markers | High-fat diet-induced obese mice | 200 mg/kg diet | 12 weeks | Increased serum osteocalcin; significantly decreased RANKL compared to high-fat diet control. | |

| Fracture Healing | Male Wistar rats with tibia fracture | 30 mg/kg/day | 30 days | Significantly higher bone union scores and levels of procollagen I and osteocalcin. |

Experimental Protocols: Assessing Bone Metabolism

Protocol 1: Measurement of Serum Undercarboxylated Osteocalcin (ucOC) This is typically performed using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

-

Principle: An antibody specific to the uncarboxylated form of osteocalcin is used. The assay measures the competition between ucOC in the sample and a labeled ucOC standard for binding to the antibody coated on a microplate.

-

Sample Preparation: Serum or plasma is collected. Samples are often diluted (e.g., 1:2 or greater) with a provided sample dilution buffer to minimize matrix effects.

-

Assay Procedure (General Steps):

-

Standards, controls, and diluted samples are added to wells of a microplate pre-coated with anti-ucOC antibodies and incubated (e.g., 90 minutes at 37°C).

-

The plate is washed to remove unbound substances.

-

A biotin-labeled antibody or HRP-conjugated detection antibody is added and incubated (e.g., 60 minutes at 37°C).

-

After another wash step, a substrate solution (like TMB) is added, leading to color development. The intensity of the color is inversely proportional to the amount of ucOC in the sample.

-

A stop solution is added, and the absorbance is read at 450 nm using a microplate reader.

-

The concentration is calculated by comparing the sample's absorbance to a standard curve.

-

Role in Cardiovascular Health

MK-4 plays a protective role in the cardiovascular system primarily by preventing vascular calcification. This action is mediated through the γ-carboxylation of Matrix Gla Protein (MGP), a potent inhibitor of soft tissue calcification. When carboxylated, MGP can bind to calcium ions and inhibit the formation of hydroxyapatite crystals in the arterial wall. Vitamin K deficiency leads to an accumulation of inactive, uncarboxylated MGP (ucMGP), which is associated with increased coronary artery calcification (CAC).

Furthermore, MK-4 has been shown to modulate the expression of calcification-associated factors in vascular smooth muscle cells (VSMCs), inhibiting their osteogenic transformation by downregulating the expression of Runt-related transcription factor 2 (Runx2) via the BMP-2 signaling pathway.

Caption: MK-4's dual mechanism for inhibiting vascular calcification.

Quantitative Data on MK-4 and Cardiovascular Health

| Parameter | Study Population / Model | MK-4 Dosage | Duration | Key Finding(s) | Reference(s) |

| Coronary Artery Calcification (CAC) | 26 patients (avg. age 69) | 45 mg/day | 1 year | CAC score increased by +14% annually; no significant change in arterial stiffness (baPWV). | |

| Gene Expression in VSMCs | Rat Vascular Smooth Muscle Cells (in vitro) | 10 µM | - | Dose-dependently inhibited β-GP-induced calcification; reduced mRNA expression of BMP-2 and Runx2. |

Experimental Protocols: Inducing and Assessing Vascular Calcification

Protocol 2: In Vitro Vascular Calcification Model This model uses Vascular Smooth Muscle Cells (VSMCs) and induces calcification by creating an osteogenic environment.

-

Principle: High phosphate levels, provided by β-glycerophosphate (β-GP), induce VSMCs to undergo an osteogenic transformation and deposit calcium phosphate crystals.

-

Cell Culture: VSMCs (e.g., from bovine or rat aorta) are cultured in standard growth medium (e.g., DMEM with 15% FBS) until confluent.

-

Induction of Calcification: The growth medium is replaced with a "calcification medium." A typical composition is:

-

DMEM (high glucose) with 15% FBS.

-

10 mM β-glycerophosphate (acts as a phosphate donor).

-

50 µg/mL Ascorbic acid (promotes collagen matrix formation).

-

10⁻⁷ M Insulin.

-

The medium is changed every 2-3 days for a period of 10-14 days.

-

-

Assessment of Calcification:

-

Von Kossa Staining: A histological stain where silver nitrate reacts with phosphate in calcium deposits, appearing as black/brown nodules.

-

Calcium Quantification: The cell layer is decalcified with an acid (e.g., 0.6 M HCl), and the calcium content in the supernatant is measured using a colorimetric assay (e.g., o-cresolphthalein complexone method).

-

Role in Glucose Homeostasis

Emerging research indicates a beneficial role for MK-4 in glucose metabolism and insulin sensitivity. Studies have shown that MK-4 can amplify glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells. This effect appears to be mediated through an increase in intracellular cAMP levels, which subsequently activates the Exchange protein directly activated by cAMP 2 (Epac2)-dependent pathway, rather than the Protein Kinase A (PKA)-dependent pathway. This suggests MK-4 may act as an amplifier of the incretin effect, presenting a novel therapeutic angle for impaired insulinotropic responses.

Caption: MK-4 enhances glucose-stimulated insulin secretion via the cAMP/Epac2 pathway.

Quantitative Data on MK-4 and Glucose Metabolism

| Parameter | Study Population / Model | MK-4 Dosage | Duration | Key Finding(s) | Reference(s) |

| Insulin Secretion | Isolated mouse pancreatic islets | 10 µM | - | Significantly increased glucose-stimulated insulin secretion (GSIS). | |

| Insulin Secretion | Rat INS-1 insulinoma cells | 10 µM | - | Significantly increased GSIS and intracellular cAMP levels. | |

| Insulin Resistance | Individuals with type 2 diabetes | Vitamin K4 (Menadione) 10 mg/day | 24 weeks | Significantly lower Fasting Serum Insulin and HOMA-IR compared to placebo. |

Experimental Protocols: Glucose-Stimulated Insulin Secretion (GSIS) Assay

Protocol 3: In Vitro GSIS Assay using INS-1 Cells

-

Principle: This assay measures the ability of pancreatic β-cells (like the INS-1 cell line) to secrete insulin in response to low and high glucose concentrations, mimicking fasting and post-prandial conditions.

-

Cell Culture: INS-1 cells are seeded in multi-well plates (e.g., 12-well plates at 2 x 10⁵ cells/mL) and cultured for 24 hours.

-

Pre-incubation (Starvation):

-

Cells are washed twice with a Krebs-Ringer Bicarbonate (KRB) buffer containing a low, basal glucose concentration (e.g., 2.5-3.3 mM).

-

Cells are then incubated in this low-glucose KRB buffer for a period (e.g., 30-60 minutes) to establish a baseline state.

-

-

Stimulation:

-

The pre-incubation buffer is removed.

-

Test compounds (e.g., MK-4) are added in fresh KRB buffer.

-

Cells are then stimulated for 1-2 hours with either:

-

Low Glucose KRB (e.g., 3.3 mM): To measure basal insulin secretion.

-

High Glucose KRB (e.g., 16.7-22.2 mM): To measure stimulated insulin secretion.

-

-

-

Quantification:

-

The supernatant (culture medium) is collected from each well.

-

The concentration of insulin in the supernatant is measured using a rat insulin ELISA kit according to the manufacturer's instructions.

-

Role in Steroidogenesis

A novel, non-canonical function of MK-4 is its role in steroid hormone production, specifically testosterone. Studies in rats and testis-derived tumor cells (I-10 Leydig cells) have demonstrated that MK-4, but not vitamin K1, stimulates testosterone production. This effect is independent of the classical γ-carboxylation pathway, as it is not inhibited by warfarin.

The mechanism involves the activation of Protein Kinase A (PKA), a key enzyme in the steroidogenic pathway. MK-4 enhances intracellular cAMP levels, leading to the phosphorylation and activation of PKA. Activated PKA then upregulates the expression of CYP11A1, the rate-limiting enzyme that converts cholesterol to pregnenolone, the first step in testosterone synthesis.

Caption: MK-4 stimulates testosterone synthesis via the cAMP/PKA/CYP11A1 pathway.

Quantitative Data on MK-4 and Steroidogenesis

| Parameter | Study Population / Model | MK-4 Dosage | Duration | Key Finding(s) | Reference(s) |

| Plasma & Testis Testosterone | Male Wistar rats | 75 mg/kg diet | 5 weeks | Significantly increased testosterone levels compared to control rats. | |

| Secreted Testosterone | I-10 testis-derived tumor cells | 0-100 µM | - | Dose-dependent increase in testosterone secretion. | |

| CYP11A1 Protein Levels | I-10 testis-derived tumor cells | 10 µM | 1-3 hours | Significantly higher CYP11A1 protein levels compared to control. |

Experimental Protocols: Assessing Steroidogenesis

Protocol 4: Western Blot for Steroidogenic Enzymes (CYP11A1, StAR) and PKA Phosphorylation

-

Principle: Western blotting is used to detect and quantify specific proteins in a sample. To assess PKA activation, an antibody that specifically recognizes the phosphorylated form of PKA or its substrates (like phospho-CREB) is used.

-

Sample Preparation (Cell Lysate):

-

Leydig cells (e.g., I-10 or primary cells) are treated with MK-4 for the desired time.

-

Cells are washed with ice-cold PBS and lysed in a buffer (e.g., RIPA buffer) containing protease and, crucially for phosphorylation studies, phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve the phosphorylation state of proteins.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

-

SDS-PAGE and Transfer:

-

Equal amounts of protein (e.g., 20-50 µg) are denatured, loaded onto an SDS-polyacrylamide gel, and separated by electrophoresis.

-

Proteins are transferred from the gel to a membrane (PVDF or nitrocellulose).

-

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding. For phospho-proteins, 5% Bovine Serum Albumin (BSA) in TBST is recommended over milk, as milk contains casein, a phosphoprotein that can cause high background.

-

The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-CYP11A1, anti-StAR, or anti-phospho-PKA substrate).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

The membrane is often stripped and re-probed with an antibody for a loading control (e.g., β-actin or GAPDH) to normalize the data.

-

Emerging Roles of MK-4

Mitochondrial Function

As a quinone, MK-4 has a structure that enables it to participate in electron transport. While Coenzyme Q10 is the primary electron carrier in the mitochondrial electron transport chain (ETC) in humans, it is hypothesized that MK-4 may also play a role, particularly in tissues with high MK-4 concentrations like the brain. The MK precursor, menadione, has been shown to donate electrons directly to Complex III of the ETC. This function could be particularly relevant in prokaryotes, where menaquinones are the sole quinones in the ETC, making the MK biosynthesis pathway a target for antibacterial agents.

Anti-Inflammatory Effects

MK-4 exhibits anti-inflammatory properties. In microglia-derived cells, MK-4 has been shown to suppress the lipopolysaccharide (LPS)-induced expression of inflammatory cytokines like IL-1β, TNF-α, and IL-6. This anti-inflammatory action is mediated by inhibiting the NF-κB signaling pathway, a central regulator of inflammation.

Conclusion

Menaquinone-4 is a pleiotropic molecule with a biological significance that is continually expanding. Its foundational role as a cofactor for γ-glutamyl carboxylase establishes its importance in bone and cardiovascular health. However, its non-canonical functions in regulating insulin secretion, stimulating steroidogenesis, and modulating inflammatory pathways highlight its broader role as a signaling molecule. For researchers and drug development professionals, the diverse metabolic pathways influenced by MK-4 present a rich landscape of potential therapeutic targets for a range of conditions, from osteoporosis and vascular calcification to metabolic syndrome and hypogonadism. A deeper understanding of its mechanisms, supported by the robust experimental methodologies detailed herein, will be paramount in translating the metabolic potential of MK-4 into novel clinical applications.

References

Understanding Menaquinone-4-¹³C₆ as a Stable Isotope Tracer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menaquinone-4 (MK-4), a vital form of vitamin K₂, plays a crucial role in various physiological processes beyond its well-established function in blood coagulation. These include bone metabolism, cardiovascular health, and gene regulation.[1][2][3] To unravel the intricate pharmacokinetics, metabolism, and tissue-specific distribution of MK-4, researchers are increasingly turning to stable isotope tracers. Menaquinone-4-¹³C₆ (MK-4-¹³C₆) has emerged as a powerful tool in this domain, offering a non-radioactive method to trace the fate of MK-4 in biological systems with high precision.[4] This technical guide provides an in-depth overview of the core principles, experimental methodologies, and data interpretation associated with the use of MK-4-¹³C₆ as a stable isotope tracer.

Stable isotope labeling involves the incorporation of heavy, non-radioactive isotopes, such as ¹³C, into a molecule of interest.[4] The resulting labeled compound is chemically identical to its unlabeled counterpart but can be differentiated by its higher mass using mass spectrometry. This allows for the precise tracking of the labeled molecule's absorption, distribution, metabolism, and excretion (ADME) without the safety concerns and disposal issues associated with radioactive isotopes.

Metabolic Pathways of Menaquinone-4

Understanding the metabolic fate of MK-4 is essential for designing and interpreting tracer studies. Two key pathways are of primary importance: the conversion of other vitamin K forms to MK-4 and the vitamin K cycle.

Conversion to Menaquinone-4

A significant portion of tissue MK-4 is not directly obtained from the diet but is synthesized from other forms of vitamin K, primarily phylloquinone (vitamin K₁) and other menaquinones (MK-n). This conversion process involves the removal of the side chain from the parent vitamin K molecule to yield menadione (vitamin K₃) as an intermediate. The enzyme UbiA prenyltransferase domain-containing protein 1 (UBIAD1) then catalyzes the attachment of a geranylgeranyl pyrophosphate (GGPP) side chain to menadione, forming MK-4. This tissue-specific synthesis is a key area of investigation where MK-4-¹³C₆ can provide valuable insights.

The Vitamin K Cycle and Gamma-Carboxylation

MK-4, in its reduced form (hydroquinone), acts as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational modification of specific glutamate (Glu) residues on vitamin K-dependent proteins (VKDPs) to gamma-carboxyglutamate (Gla) residues. This carboxylation is essential for the biological activity of VKDPs, which are involved in blood coagulation (e.g., prothrombin) and bone metabolism (e.g., osteocalcin). During this reaction, the reduced MK-4 is oxidized to MK-4 epoxide. The vitamin K epoxide reductase (VKOR) enzyme then reduces the epoxide back to its quinone form, which can then be re-reduced to the active hydroquinone, completing the cycle.

SXR-Mediated Gene Regulation

Beyond its role as a cofactor, MK-4 has been identified as a ligand for the steroid and xenobiotic receptor (SXR), a nuclear receptor that regulates the expression of genes involved in drug metabolism and bone homeostasis. Upon binding MK-4, SXR forms a heterodimer with the retinoid X receptor (RXR) and binds to response elements in the promoter regions of target genes, modulating their transcription. This signaling pathway represents another important area of MK-4 research.

References

The Sentinel Molecule: A Technical Guide to Menaquinone-4-¹³C₆ in Vitamin K Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Dynamics of Vitamin K with Stable Isotope Labeling

Vitamin K, a vital fat-soluble nutrient, plays a crucial role in blood coagulation, bone metabolism, and the regulation of vascular calcification.[1][2][3] The vitamin K family includes phylloquinone (vitamin K1) and a series of menaquinones (vitamin K2 or MKs), with menaquinone-4 (MK-4) being a key metabolite found in various animal tissues.[4][5] Understanding the absorption, distribution, metabolism, and excretion (ADME) of vitamin K is paramount for developing effective therapeutic strategies and establishing dietary recommendations. Menaquinone-4-¹³C₆ (MK-4-¹³C₆) has emerged as a powerful tool in this endeavor. As a stable isotope-labeled analog of MK-4, it allows researchers to trace the fate of exogenously administered MK-4 without the safety concerns associated with radioactive isotopes. This technical guide provides an in-depth overview of the applications of Menaquinone-4-¹³C₆ in vitamin K research, complete with experimental protocols and quantitative data analysis.

Menaquinone-4-¹³C₆ is a form of MK-4 where six carbon atoms in the molecule have been replaced with the heavy isotope, carbon-13. This labeling does not alter the chemical properties of the molecule, allowing it to behave identically to its unlabeled counterpart in biological systems. However, the increased mass can be detected by mass spectrometry, enabling researchers to distinguish the administered labeled MK-4 from the endogenous, unlabeled pool. This makes it an invaluable tracer for pharmacokinetic and metabolic studies.

Core Applications of Menaquinone-4-¹³C₆

The unique properties of Menaquinone-4-¹³C₆ lend it to a variety of applications in vitamin K research:

-

Pharmacokinetic and Bioavailability Studies: Precisely quantifying the absorption, distribution, metabolism, and excretion of MK-4.

-

Metabolic Pathway Elucidation: Tracing the conversion of other vitamin K forms, such as phylloquinone and other menaquinones, into tissue MK-4.

-

Quantification of Vitamin K-Dependent Proteins: Serving as an internal standard for the accurate measurement of vitamin K-dependent proteins in biological samples.

-

Drug Development: Evaluating the impact of drug candidates on vitamin K metabolism and function.

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing stable isotope-labeled vitamin K, providing a comparative overview of pharmacokinetic parameters.

Table 1: Pharmacokinetic Parameters of ¹³C-Labeled Vitamin K1 (Phylloquinone)

| Parameter | Value | Study Population | Reference |

| Absorption of oral dose | 13% (±9%) | 10 healthy adults | |

| Intravenous dose half-life (t½α) | 0.22 (±0.14) hours | 10 healthy adults | |

| Intravenous dose half-life (t½β) | 2.66 (±1.69) hours | 10 healthy adults | |

| Bioavailability from kale | 4.7% (mean) | 6 healthy volunteers | |

| Peak plasma concentration time (from kale) | 6 to 10 hours | 6 healthy volunteers | |

| Average peak plasma concentration (from kale) | 2.1 nmol/L | 6 healthy volunteers | |

| Plasma half-life (from kale) | 8.8 hours | 6 healthy volunteers | |

| Tissue half-life (from kale) | 215 hours | 6 healthy volunteers |

Table 2: Relative Bioavailability of ¹³C-Labeled Phylloquinone with Different Meals

| Meal Type | Relative Bioavailability | Study Population | Reference |

| Convenience Meal | 1.00 | 12 healthy adults | |

| Cosmopolitan Meal | 0.46 | 12 healthy adults | |

| Animal-Oriented Meal | 0.29 | 12 healthy adults |

Key Experimental Protocols

This section details the methodologies for conducting research using Menaquinone-4-¹³C₆.

Pharmacokinetic Study of Menaquinone-4-¹³C₆

Objective: To determine the pharmacokinetic profile of orally administered Menaquinone-4-¹³C₆.

Methodology:

-

Subject Recruitment: Recruit a cohort of healthy adult volunteers.

-

Baseline Sampling: Collect baseline blood samples to determine endogenous levels of unlabeled MK-4.

-

Administration: Administer a single oral dose of Menaquinone-4-¹³C₆.

-

Serial Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours) post-administration.

-

Sample Processing: Separate plasma from blood samples and store at -80°C until analysis.

-

LC-MS/MS Analysis: Extract lipids from plasma samples and analyze for both labeled (Menaquinone-4-¹³C₆) and unlabeled MK-4 using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Modeling: Use the concentration-time data to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life (t½).

Investigating the Conversion of Phylloquinone to Menaquinone-4

Objective: To trace the conversion of dietary phylloquinone (vitamin K1) to tissue menaquinone-4 (MK-4) using stable isotope-labeled phylloquinone.

Methodology:

-

Animal Model: Utilize a suitable animal model, such as mice or rats.

-

Dietary Intervention: Feed the animals a diet supplemented with a known amount of ¹³C-labeled phylloquinone for a specified period. A control group receives an unlabeled diet.

-

Tissue Collection: At the end of the study period, collect various tissues of interest (e.g., liver, brain, pancreas, adipose tissue).

-

Sample Preparation: Homogenize the tissues and extract the lipid-soluble vitamins.

-

LC-MS/MS Analysis: Analyze the tissue extracts for the presence of ¹³C-labeled MK-4 using LC-MS/MS. The detection of ¹³C₆-MK-4 would confirm its origin from the administered ¹³C-labeled phylloquinone.

-

Quantification: Quantify the concentration of both labeled and unlabeled MK-4 in the tissues to determine the efficiency of the conversion process.

Signaling and Metabolic Pathways

The primary established role of vitamin K is as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which is essential for the activation of vitamin K-dependent proteins (VKDPs). The conversion of dietary vitamin K forms to MK-4 is a key metabolic process.

Conclusion and Future Directions

Menaquinone-4-¹³C₆ is an indispensable tool for advancing our understanding of vitamin K metabolism and function. Its application in pharmacokinetic, bioavailability, and metabolic studies provides high-quality, reliable data that is crucial for both basic research and clinical applications. Future research utilizing Menaquinone-4-¹³C₆ will likely focus on elucidating the tissue-specific roles of MK-4, understanding the factors that influence its bioavailability and conversion from other vitamin K forms, and its potential therapeutic applications in bone and cardiovascular health. The continued use of this powerful stable isotope tracer will undoubtedly lead to new insights into the complex biology of vitamin K.

References

- 1. Quantification of vitamin K (phylloquinone and menaquinones 4–10) in various shellfish - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vitamin K: Double Bonds beyond Coagulation Insights into Differences between Vitamin K1 and K2 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Vitamin K metabolism. Menaquinone-4 (MK-4) formation from ingested VK analogues and its potent relation to bone function] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent trends in the metabolism and cell biology of vitamin K with special reference to vitamin K cycling and MK-4 biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vitamin K | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

The Role of Menaquinone-4-¹³C₆ in Elucidating the In Vivo Conversion of Vitamin K: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the utilization of stable isotope-labeled menaquinone-4 (MK-4), specifically Menaquinone-4-¹³C₆, in the study of in vivo vitamin K metabolism. The conversion of dietary vitamin K forms, primarily phylloquinone (vitamin K1), into menaquinone-4 is a critical metabolic pathway with significant implications for health and disease. Understanding this process is paramount for researchers in nutrition, pharmacology, and drug development.

Introduction to Vitamin K Metabolism

Vitamin K is a family of fat-soluble vitamins essential for various physiological processes, most notably blood coagulation and bone metabolism[1][2]. The two primary naturally occurring forms are phylloquinone (K1), found in green leafy vegetables, and menaquinones (MK-n), a series of compounds with varying side chain lengths (n=1-14) found in fermented foods and animal products[1][3]. While phylloquinone is the major dietary form of vitamin K, menaquinone-4 is the predominant form found in most extrahepatic tissues, including the brain, pancreas, and bone[4]. This observation has led to extensive research into the endogenous conversion of other vitamin K forms into MK-4.

The central hypothesis, now well-supported by evidence, is that dietary phylloquinone is converted to MK-4 in the body. This conversion is a two-step process:

-

Cleavage of the side chain: The phytyl side chain of phylloquinone is removed, yielding menadione (vitamin K3) as an intermediate metabolite.

-

Prenylation: A geranylgeranyl group is attached to the menadione backbone to form menaquinone-4. The enzyme responsible for this crucial step has been identified as UbiA prenyltransferase domain-containing protein 1 (UBIAD1).

Stable isotope labeling is a powerful tool for tracing the metabolic fate of vitamin K in vivo, and Menaquinone-4-¹³C₆ serves as an ideal internal standard and tracer for these studies.

The Vitamin K Conversion Pathway

The conversion of dietary vitamin K to tissue-specific menaquinone-4 is a fundamental aspect of its metabolism. The following diagram illustrates this key metabolic pathway.

Experimental Design for In Vivo Conversion Studies

The use of stable isotope-labeled compounds like Menaquinone-4-¹³C₆ is central to accurately tracing and quantifying vitamin K metabolism. Below is a generalized experimental workflow.

Detailed Experimental Protocols

Animal Studies

A common approach involves feeding rodents a vitamin K-deficient diet to deplete endogenous stores, followed by supplementation with a labeled precursor like deuterium-labeled phylloquinone.

-

Animal Model: Male Fischer 344 rats or C57BL/6 mice are commonly used.

-

Diet: Animals are typically fed a vitamin K-deficient diet for a period of 14 days to reduce background levels of vitamin K.

-

Administration of Labeled Compound: Deuterium-labeled phylloquinone (e.g., L-PK) is administered orally, often mixed into the diet at a specified concentration (e.g., 1.6 mg/kg of diet).

-

Time Points: Tissues and plasma are collected at various time points after administration (e.g., 24 hours, 7 days) to assess the kinetics of conversion and tissue accumulation.

Sample Preparation and Extraction

The accurate quantification of vitamin K vitamers requires meticulous sample preparation to remove interfering substances, particularly lipids.

-

Internal Standard: Menaquinone-4-¹³C₆ is added to the samples prior to extraction to correct for losses during sample processing and for accurate quantification.

-

Lipid Extraction: A common method is liquid-liquid extraction using a solvent system such as hexane and isopropanol.

-

Solid-Phase Extraction (SPE): Further cleanup is often necessary and can be achieved using SPE cartridges to isolate the vitamin K fraction.

-

Enzyme Hydrolysis: For plasma samples, enzymatic hydrolysis with lipase and cholesterol esterase can be employed to release vitamin K from lipoproteins.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of vitamin K and its isotopologues in biological matrices.

-

Chromatography: Reversed-phase HPLC is typically used to separate the different vitamin K forms.

-

Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used, with APCI often favored for its sensitivity for vitamin K analysis.

-

Mass Spectrometry: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and daughter ions of each vitamin K vitamer and their labeled counterparts.

Quantitative Data on Vitamin K Conversion and Distribution

The following tables summarize quantitative data from various studies on the tissue distribution and conversion of vitamin K.

Table 1: Tissue Distribution of Phylloquinone (K1) and Menaquinone-4 (MK-4) in Rats on a K1-Supplemented Diet

| Tissue | Phylloquinone (K1) Concentration (ng/g) | Menaquinone-4 (MK-4) Concentration (ng/g) |

| Liver | High | Low |

| Heart | High | - |

| Bone | High | - |

| Brain | Low | Higher than K1 |

| Pancreas | - | Much higher than liver |

| Salivary Gland | - | Much higher than liver |

| Sternum | High | Higher than K1 |

Data adapted from studies on rat tissues, highlighting the selective accumulation of MK-4 in extrahepatic tissues.

Table 2: Menaquinone-4 (MK-4) Concentrations in Tissues of Gnotobiotic Rats Supplemented with Intraperitoneal Phylloquinone (K1)

| Tissue | MK-4 Concentration (ng/g) |

| Liver | ~5 |

| Heart | ~14 |

| Kidney | ~17 |

| Brain | ~50 |

| Mandibular Salivary Glands | ~250 |

These data demonstrate that the conversion of K1 to MK-4 is a metabolic process independent of gut bacteria.

Table 3: LC-MS/MS Method Parameters for Vitamin K Analysis

| Parameter | Specification |

| Instrumentation | Triple Quadrupole Mass Spectrometer with HPLC |

| Column | C18 or PFP reversed-phase column |

| Mobile Phase | Methanol/water gradient with formic acid or ammonium formate |

| Ionization Mode | Positive APCI or ESI |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Lower Limit of Quantitation (LLOQ) | 0.14 nmol/L for PK and MK-4 |

Representative parameters for a validated LC-MS/MS method for the quantification of vitamin K in human plasma.

Conclusion

The in vivo conversion of dietary vitamin K to menaquinone-4 is a critical metabolic pathway that ensures the availability of this vital nutrient in extrahepatic tissues. The use of stable isotope-labeled compounds, particularly Menaquinone-4-¹³C₆ as an internal standard, coupled with advanced analytical techniques like LC-MS/MS, has been instrumental in elucidating the mechanisms of this conversion. This technical guide provides a framework for researchers and drug development professionals to design and execute robust studies to further unravel the complexities of vitamin K metabolism and its impact on human health. The detailed protocols and summarized data serve as a valuable resource for future investigations in this field.

References

- 1. Diseases Due to the Deficiency in Vitamin K Conversion System and Its Prevention [jstage.jst.go.jp]

- 2. Vitamin K converting enzyme UBIAD1 plays an important role in osteogenesis and chondrogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Relationship between Structure and Biological Activity of Various Vitamin K Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conversion of phylloquinone (Vitamin K1) into menaquinone-4 (Vitamin K2) in mice: two possible routes for menaquinone-4 accumulation in cerebra of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolic Fate of Menaquinone-4 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of Menaquinone-4 (MK-4), a crucial vitamin K2 vitamer, in animal models. The document delves into the absorption, distribution, metabolism, and excretion (ADME) of MK-4, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Introduction to Menaquinone-4 (MK-4)

Menaquinone-4 is a significant form of vitamin K2 found predominantly in animal tissues.[1] Unlike other menaquinones which are primarily of bacterial origin, MK-4 is synthesized endogenously in animals from other dietary forms of vitamin K, such as phylloquinone (PK, vitamin K1) and other menaquinones (e.g., MK-7, MK-9).[2][3][4] This conversion process underscores a unique metabolic pathway that results in the widespread distribution of MK-4 in various tissues, where it is believed to have physiological roles that may extend beyond its traditional function in blood coagulation.[2]

Absorption and Endogenous Conversion

The metabolic journey of MK-4 begins with the absorption of dietary vitamin K forms. Studies in rodent models have elucidated a central conversion pathway where various vitamin K vitamers serve as precursors to tissue MK-4.

The Central Conversion Pathway

A pivotal finding in vitamin K metabolism is that dietary phylloquinone (PK), as well as menaquinones like MK-7 and MK-9, are all converted to MK-4 in animal tissues. This conversion is not a minor metabolic side-stream but a primary route for the accumulation of MK-4 in extrahepatic tissues. The proposed mechanism involves two main steps:

-

Side-chain cleavage: The isoprenoid side chain of the dietary vitamin K form is removed, yielding menadione (vitamin K3) as an intermediate. This cleavage is thought to occur in the intestine.

-

Prenylation: The enzyme UbiA prenyltransferase domain-containing protein 1 (UBIAD1) then attaches a geranylgeranyl group to the menadione core, forming MK-4.

This conversion process is significantly more efficient following oral administration compared to parenteral (intravenous) injection, highlighting the critical role of the gastrointestinal tract in the initial steps of this metabolic pathway. Consequently, menadione is considered a key circulating precursor for the synthesis of MK-4 in various tissues. However, the absorption of MK-4 itself from the colon is relatively low.

Tissue Distribution of Menaquinone-4

Once formed, MK-4 is distributed throughout the body, with a notable preference for extrahepatic tissues. This selective accumulation suggests tissue-specific functions for MK-4.

Organ-Specific Accumulation

In rats and mice, MK-4 is the predominant form of vitamin K found in several tissues, including the brain, pancreas, salivary glands, bone, and kidneys. This is in stark contrast to the liver, where longer-chain menaquinones and phylloquinone are more abundant. Studies have shown that supplementation with either phylloquinone or MK-4 leads to a significant increase in MK-4 concentrations in these extrahepatic tissues. For instance, feeding rats a menadione-rich diet resulted in the highest accumulation of MK-4 in the pancreas, salivary gland, and brain.

Factors Influencing Distribution

The tissue distribution of MK-4 is influenced by several factors, including sex and age.

-

Sex: Female rodents consistently show higher concentrations of total vitamin K and MK-4 in various tissues compared to their male counterparts.

-

Age: While hepatic vitamin K levels may increase with age, MK-4 concentrations in several extrahepatic tissues, such as the heart and kidney, have been observed to decrease.

The following table summarizes the observed tissue distribution of MK-4 in rodent models from various dietary vitamin K sources.

Table 1: Summary of MK-4 Tissue Distribution in Rodent Models

| Animal Model | Dietary Source | Tissues with High MK-4 Accumulation | Reference(s) |

|---|---|---|---|

| Rats (Wistar) | Phylloquinone (K1) | Pancreas, Salivary Gland, Sternum, Brain | , |

| Rats (Sprague-Dawley) | Menadione (K3) | Pancreas, Salivary Gland, Brain | , |

| Mice (C57BL/6) | PK, MK-4, MK-7, MK-9 | Kidney, Adipose, Reproductive Organs, Bone, Pancreas | , |

| Rats (Sprague-Dawley) | Phylloquinone (K1) | Heart, Kidney, Brain (higher in females) |, |

Metabolism and Excretion

The catabolism of vitamin K, including MK-4, primarily occurs in the liver. The metabolic process involves the progressive shortening of the isoprenoid side chain.

Catabolic Pathway

The degradation of menaquinones follows a pathway that begins with ω-hydroxylation of the side chain, followed by β-oxidation. This process results in the formation of shorter-chain carboxylic acid metabolites. These metabolites are then conjugated, typically with glucuronic acid, and excreted in the bile and urine.

Influence of Anticoagulants

The vitamin K cycle is crucial for its function. The anticoagulant warfarin, an inhibitor of the vitamin K epoxide reductase (VKOR), can impact MK-4 levels. Treatment with warfarin has been shown to significantly lower MK-4 concentrations in tissues while causing an accumulation of its inactive form, MK-4 epoxide.

Signaling Pathways Involving MK-4

Recent research has begun to uncover signaling roles for MK-4 that are independent of its function as a cofactor for gamma-glutamyl carboxylase.

Pregnane X Receptor (PXR) Activation

MK-4 has been identified as a ligand for the nuclear receptor PXR. Activation of PXR by MK-4 can induce the expression of genes involved in bone metabolism and cholesterol catabolism. This interaction suggests a role for MK-4 in regulating bone health and lipid homeostasis through a genomic mechanism.

Anti-inflammatory Effects via NF-κB Inhibition

In the central nervous system, MK-4 has demonstrated anti-inflammatory properties. In a study using mouse microglial cells, MK-4 was shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response. It achieved this by inhibiting the phosphorylation and nuclear translocation of the p65 subunit of NF-κB, a key transcription factor that drives the expression of pro-inflammatory cytokines.

Experimental Protocols

The study of MK-4 metabolism relies on well-defined experimental designs using animal models. Below are summaries of common protocols.

Animal Models and Diet Formulation

-

Animal Models: C57BL/6 mice and Wistar or Sprague-Dawley rats are commonly used. Animals are typically housed in controlled environments.

-

Diet: A vitamin K-deficient basal diet is often used as a control and as a base for supplementation. Purified forms of vitamin K (PK, MK-4, MK-7, MK-9) are mixed into the basal diet at specified concentrations (e.g., 2.2 to 5.0 µmol/kg). For tracer studies, stable isotopically labeled forms like ²H₇PK and ¹³C₁₁MK4 are incorporated into the feed.

Table 2: Example of Experimental Diet Composition

| Diet Group | Basal Diet | Supplement | Concentration | Reference |

|---|---|---|---|---|

| Control | Vitamin K-deficient | None | - | |

| PK-supplemented | Vitamin K-deficient | Phylloquinone (PK) | 5.0 µmol/kg | |

| MK-4-supplemented | Vitamin K-deficient | Menaquinone-4 (MK-4) | 5.0 µmol/kg | |

| MK-9-supplemented | Vitamin K-deficient | Menaquinone-9 (MK-9) | 5.0 µmol/kg |

| Isotope Tracer | Vitamin K-deficient | ²H₇PK or ¹³C₁₁MK4 | 2.2 µmol/kg | |

Sample Collection and Preparation

-

Euthanasia and Tissue Collection: At the end of the study period, animals are euthanized (e.g., using isoflurane), and blood and various tissues (liver, brain, kidney, bone, etc.) are collected.

-

Homogenization and Extraction: Tissues are homogenized, and vitamin K is extracted using organic solvents. Purification of the extract may involve techniques like solid-phase extraction (e.g., Sep-Pak silica cartridge) or thin-layer chromatography.

Quantification of Vitamin K Vitamers

-

Analytical Method: High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying vitamin K vitamers.

-

Detection: Detection is typically achieved using fluorimetric detection after post-column coulometric reduction or by mass spectrometry (LC-MS) for higher sensitivity and specificity.

-

Quantification: Concentrations are determined by comparing peak areas to those of known standards. The lower limit of detection can be in the range of picomoles per gram (pmol/g) of tissue.

References

Menaquinone-4-13C6 in Nutritional Science: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Menaquinone-4-13C6 (MK-4-13C6), a stable isotope-labeled form of vitamin K2, in nutritional science research. This document details its use as a tracer in metabolic studies, as an internal standard for quantitative analysis, and outlines relevant experimental protocols and key findings from the scientific literature.

Introduction to Menaquinone-4 and its Significance

Menaquinone-4 (MK-4) is a vital member of the vitamin K2 family, distinguished by its four isoprenoid units in the side chain.[1] While phylloquinone (vitamin K1) is the primary dietary form of vitamin K, MK-4 is the predominant form found in most extrahepatic tissues, including the brain, pancreas, and bone.[2] This suggests a crucial role for MK-4 in various physiological processes beyond its well-established function in blood coagulation. Research indicates its involvement in bone metabolism, cardiovascular health, and the regulation of gene expression.[3][4]

A key area of investigation in vitamin K metabolism is the conversion of dietary vitamin K forms, such as phylloquinone and other menaquinones, into MK-4 within tissues.[2] Stable isotope-labeled compounds, particularly this compound, are indispensable tools for these studies, allowing for the precise tracing of metabolic pathways and the accurate quantification of MK-4 in biological matrices.

Applications of this compound in Research

This compound serves two primary functions in nutritional science research:

-

Metabolic Tracer: As a stable isotope tracer, MK-4-13C6 enables researchers to track the absorption, distribution, metabolism, and excretion of MK-4 without the use of radioactive isotopes. By introducing a known amount of the labeled compound, its fate within a biological system can be monitored, providing invaluable insights into the conversion of other vitamin K forms to MK-4 and its tissue-specific accumulation.

-

Internal Standard: In quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), MK-4-13C6 is an ideal internal standard. Its chemical and physical properties are nearly identical to the endogenous, unlabeled MK-4, but it is distinguishable by its higher mass. This allows for the correction of variations in sample preparation and instrument response, leading to highly accurate and precise quantification of MK-4 concentrations in complex biological samples like plasma, serum, and tissue homogenates.

Quantitative Data from this compound Studies

The use of stable isotope-labeled menaquinones has provided critical quantitative data on their metabolism and distribution. The following tables summarize key data from relevant studies.

| Parameter | Value | Species | Study Context | Reference |

| Dietary Concentration | 2.2 µmol/kg | Mouse | 1-week stable isotope study to assess conversion of dietary vitamin K to tissue MK-4. | |

| Lower Limit of Detection (LLOD) in Tissue (C30 LC-MS) | 2.5 pmol/g | Mouse | Analysis of labeled MK-4 in various tissues. | |

| Lower Limit of Detection (LLOD) in Adipose Tissue (C30 LC-MS) | 5 pmol/g | Mouse | Analysis of labeled MK-4 in adipose tissue. | |

| Lower Limit of Quantitation (LLOQ) in Plasma (LC-MS/MS) | 0.14 nmol/L | Human | Quantitative analysis of MK-4 in human plasma. | |

| Linearity of Quantification (LC-MS/MS) | Up to 15 nmol/L | Human | Method validation for MK-4 analysis in human plasma. |

Table 1: Quantitative Parameters for Labeled Menaquinone-4 Analysis

| Tissue | Unlabeled MK-4 Concentration Range (ng/mL or ng/g) | Species | Notes | Reference |

| Human Serum | 0.050–1.598 ng/mL | Human | Reference values for a healthy Caucasian population. | |

| Rat Liver | ~10-20 pmol/g | Rat | Varies with dietary vitamin K intake. | |

| Rat Aorta | ~1-5 pmol/g | Rat | Higher accumulation of MK-4 compared to phylloquinone. | |

| Mouse Tissues (Brain, Kidney, Pancreas) | High concentrations relative to phylloquinone | Mouse | Indicates local synthesis from dietary vitamin K. |

Table 2: Representative Tissue Concentrations of Menaquinone-4

Experimental Protocols

Stable Isotope Tracer Study in Mice

This protocol is based on a study investigating the conversion of dietary vitamin K forms to tissue MK-4.

4.1.1. Diet Preparation and Animal Husbandry:

-

A vitamin K-deficient basal diet is used as the base.

-

The diet is supplemented with a precise concentration of this compound (e.g., 2.2 µmol/kg).

-

Control groups receive a diet with unlabeled phylloquinone or are maintained on the deficient diet.

-

Mice (e.g., C57BL/6) are housed in an appropriate facility and pair-fed the experimental diets for a specified period (e.g., 1 week).

4.1.2. Sample Collection and Preparation:

-

At the end of the study period, animals are euthanized, and blood and various tissues (liver, kidney, brain, adipose, bone, etc.) are collected.

-

Tissues are homogenized in a suitable buffer (e.g., PBS).

-

Serum is prepared from blood samples.

4.1.3. Vitamin K Extraction:

-

A liquid-liquid extraction is performed on the tissue homogenates or serum.

-

A common procedure involves the addition of ethanol to precipitate proteins, followed by extraction with a non-polar solvent like hexane.

-

The organic layer containing the lipids and vitamin K is collected and dried under nitrogen.

4.1.4. LC-MS/MS Analysis:

-

The dried extract is reconstituted in a suitable solvent (e.g., methanol/methylene chloride).

-

Analysis is performed using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

A C30 reverse-phase column is often used for the separation of vitamin K isomers.

-

A gradient elution with solvents such as methanol and methylene chloride is employed.

-

The mass spectrometer is operated in a specific mode, such as multiple reaction monitoring (MRM), to selectively detect and quantify the parent and daughter ions of both unlabeled MK-4 and this compound.

Use of this compound as an Internal Standard

This protocol outlines the general steps for using MK-4-13C6 as an internal standard for the quantification of endogenous MK-4 in a biological sample.

4.2.1. Sample Preparation:

-

A known amount of this compound is added to the biological sample (e.g., plasma, tissue homogenate) at the beginning of the extraction process.

4.2.2. Extraction and Cleanup:

-

The sample is subjected to an extraction procedure (e.g., liquid-liquid or solid-phase extraction) to isolate the vitamin K fraction and remove interfering substances.

4.2.3. LC-MS/MS Analysis:

-

The extracted sample is analyzed by LC-MS/MS.

-

The peak areas of both the endogenous, unlabeled MK-4 and the labeled internal standard (this compound) are measured.

4.2.4. Quantification:

-

A calibration curve is generated using known concentrations of unlabeled MK-4 and a fixed concentration of the internal standard.

-

The concentration of MK-4 in the unknown sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to the calibration curve.

Signaling Pathways and Experimental Workflows

Conversion of Dietary Vitamin K to Menaquinone-4

A key finding from stable isotope tracer studies is the elucidation of the metabolic pathway for the conversion of dietary vitamin K forms, including phylloquinone and other menaquinones, into MK-4. This process is primarily mediated by the enzyme UBIAD1 (UbiA Prenyltransferase Domain Containing 1). The proposed mechanism involves the cleavage of the side chain from the dietary vitamin K molecule to yield menadione (vitamin K3), which is then prenylated by UBIAD1 with a geranylgeranyl group to form MK-4.

References

Methodological & Application

Application Note: Quantification of Menaquinone-4 in Human Serum using Menaquinone-4-13C6 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Menaquinone-4 (MK-4), a form of vitamin K2, is essential for various physiological processes, including bone metabolism and blood coagulation[1][2]. Accurate quantification of MK-4 in biological matrices is crucial for clinical research and nutritional status assessment[3][4]. This application note describes a robust and sensitive method for the determination of Menaquinone-4 in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To ensure accuracy and precision, a stable isotope-labeled internal standard, Menaquinone-4-13C6, is employed to compensate for matrix effects and variations during sample preparation and analysis[5].

Principle of the Method

The method involves the extraction of Menaquinone-4 and the internal standard, this compound, from a serum sample. A protein precipitation step is followed by a liquid-liquid extraction to isolate the analytes from the bulk of the matrix components. The extracted sample is then analyzed by LC-MS/MS. The chromatographic separation is achieved on a C18 reversed-phase column, and detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Quantification is based on the ratio of the peak area of the analyte to that of the internal standard.

Experimental Protocols

1. Materials and Reagents

-

Menaquinone-4 (Analyte)

-

This compound (Internal Standard)

-

HPLC-grade Methanol

-

HPLC-grade Ethanol

-

HPLC-grade n-Hexane

-

HPLC-grade Water

-

Formic Acid

-

Ammonium Formate

-

Human Serum (for calibration standards and quality controls)

2. Standard and Internal Standard Stock Solutions

-

Menaquinone-4 Stock Solution (1 mg/mL): Accurately weigh and dissolve Menaquinone-4 in methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Menaquinone-4 stock solution in methanol to create calibration standards. Prepare a working solution of the internal standard (e.g., 100 ng/mL) in methanol. Store all stock and working solutions at -20°C and protect them from light.

3. Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction

This protocol is a composite of common techniques described in the literature.

-

Pipette 500 µL of serum sample, calibration standard, or quality control sample into a glass tube.

-

Add 50 µL of the this compound internal standard working solution (e.g., 100 ng/mL) to each tube and vortex briefly.

-

Add 1.5 mL of cold ethanol to each tube to precipitate proteins. Vortex for 1 minute.

-

Add 4 mL of n-hexane to each tube and vortex for 1 minute for liquid-liquid extraction.

-

Centrifuge the tubes at 4000 x g for 10 minutes at 4°C.

-

Carefully transfer the upper organic layer (n-hexane) to a new clean glass tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 methanol:water with 0.1% formic acid).

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Method

The following are typical starting conditions and can be optimized for specific instrumentation.

Liquid Chromatography (LC) Parameters

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid and 5mM Ammonium Formate |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Gradient | 80% B to 100% B over 3 minutes, hold at 100% B for 1 minute, return to 80% B and equilibrate for 1 minute |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Total Run Time | Approximately 5 minutes |

Mass Spectrometry (MS/MS) Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Collision Gas | Argon |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Menaquinone-4 | 445.3 | 187.1 | 35 |

| This compound | 451.3 | 193.1 | 35 |

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Data Presentation

Table 1: Method Performance Characteristics

This table summarizes typical performance data for the quantification of Menaquinone-4 using a stable isotope-labeled internal standard. The data are representative of values reported in the literature.

| Parameter | Result |

| Linearity Range | 0.05 - 50 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |

| Intra-Assay Precision (%CV) | < 15% |

| Inter-Assay Precision (%CV) | < 15% |

| Accuracy (% Bias) | 85 - 115% |

| Mean Recovery | > 90% |

Table 2: Example Calibration Curve Data

| Concentration (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |

| 0.05 | 1,250 | 50,000 | 0.025 |

| 0.1 | 2,500 | 50,000 | 0.050 |

| 0.5 | 12,500 | 50,000 | 0.250 |

| 1.0 | 25,000 | 50,000 | 0.500 |

| 5.0 | 125,000 | 50,000 | 2.500 |

| 10.0 | 250,000 | 50,000 | 5.000 |

| 25.0 | 625,000 | 50,000 | 12.500 |

| 50.0 | 1,250,000 | 50,000 | 25.000 |

Visualizations

Caption: Experimental workflow for Menaquinone-4 quantification.

Caption: Logic of quantification using an internal standard.

References

- 1. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS [restek.com]

- 4. Reversed phase UPLC/APCI-MS determination of Vitamin K1 and menaquinone-4 in human plasma: Application to a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Application Note: Quantitative Analysis of Menaquinone-4 using Isotope Dilution Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction